molecular formula C11H20ClNO2 B14025882 Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl

Cat. No.: B14025882
M. Wt: 233.73 g/mol
InChI Key: ICSOOXBWXUPSRU-UHFFFAOYSA-N
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Description

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique spirocyclic structure, which can impart specific biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane ring system.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with spirocyclic structures.

    Pharmacology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with spirocyclic frameworks.

    Industrial Applications: The compound can be used in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: The free base form without the hydrochloride salt.

    METHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: A similar compound with a methyl ester instead of an ethyl ester.

    ETHYL ®-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE: The enantiomer of the original compound.

Uniqueness

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2-(2-aminospiro[3.3]heptan-6-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)3-8-4-11(5-8)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

ICSOOXBWXUPSRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2(C1)CC(C2)N.Cl

Origin of Product

United States

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